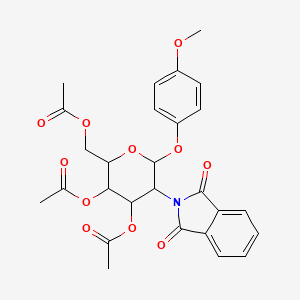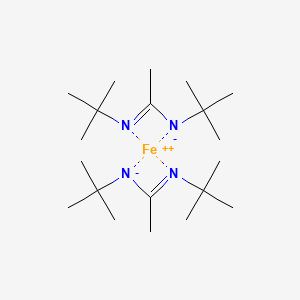
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+): is a complex organometallic compound It features an iron(2+) ion coordinated with a ligand containing tert-butyl groups and a carbonimidoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) typically involves the reaction of iron(2+) salts with tert-butyl-substituted ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete coordination of the ligand to the iron center.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) can undergo various chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to iron(2+) using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the tert-butyl groups or the carbonimidoyl moiety are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other organometallic compounds.
Major Products Formed:
Oxidation: Iron(3+) complexes.
Reduction: Iron(2+) complexes with modified ligands.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is used as a catalyst in various organic reactions, including hydrogenation and polymerization. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology: In biological research, this compound can be used to study the interactions between metal ions and biological molecules. It serves as a model compound for understanding metalloprotein functions and enzyme mechanisms.
Medicine: Potential applications in medicine include the development of metal-based drugs and diagnostic agents. The compound’s ability to coordinate with various ligands makes it a candidate for targeted drug delivery systems.
Industry: In the industrial sector, tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is used in the production of specialty chemicals and materials. Its catalytic properties are exploited in processes such as polymerization and fine chemical synthesis.
Mécanisme D'action
The mechanism of action of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) involves the coordination of the iron(2+) ion with the ligand, which stabilizes the metal center and allows for various chemical transformations. The molecular targets include substrates that can interact with the iron center, leading to catalytic activation or transformation. The pathways involved often include electron transfer processes and ligand exchange mechanisms.
Comparaison Avec Des Composés Similaires
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(3+): An oxidized form of the compound with iron(3+).
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;cobalt(2+): A similar compound with cobalt(2+) instead of iron(2+).
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;nickel(2+): A similar compound with nickel(2+) instead of iron(2+).
Uniqueness: tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is unique due to its specific coordination environment and the presence of tert-butyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it distinct from other similar compounds with different metal centers or ligand structures.
Propriétés
Formule moléculaire |
C20H42FeN4 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) |
InChI |
InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |
Clé InChI |
MIOUQVABQSKCOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



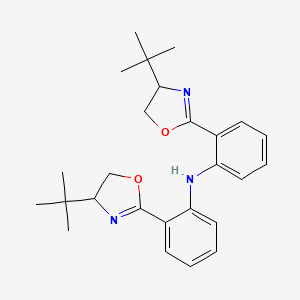
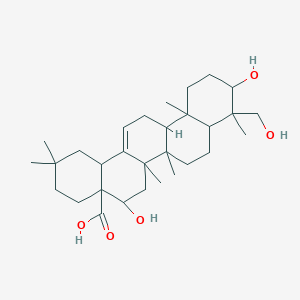
![1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine](/img/structure/B13399087.png)
![2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide](/img/structure/B13399088.png)

![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)
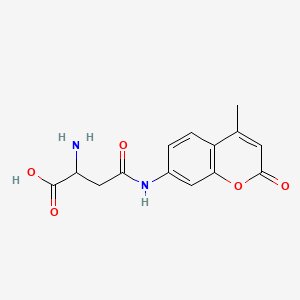
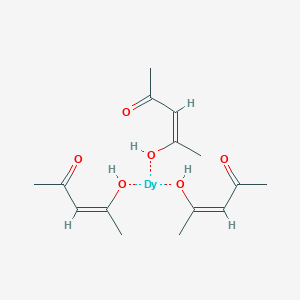

![Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)](/img/structure/B13399148.png)
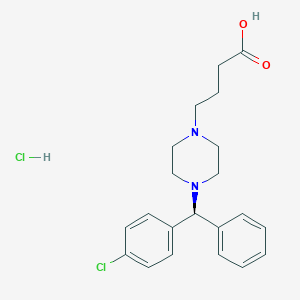
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
